molecular formula C8H10BrNS B8641634 3-bromo-5-(ethylsulfanylmethyl)pyridine

3-bromo-5-(ethylsulfanylmethyl)pyridine

Cat. No.: B8641634
M. Wt: 232.14 g/mol
InChI Key: KPOGJFKSJMPQIA-UHFFFAOYSA-N
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Description

3-bromo-5-(ethylsulfanylmethyl)pyridine: is an organic compound that belongs to the class of pyridines It is characterized by the presence of a bromine atom at the third position and an ethylsulfanyl group attached to the fifth position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-5-(ethylsulfanylmethyl)pyridine typically involves the bromination of 5-[(ethylsulfanyl)methyl]pyridine. This can be achieved using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 3-bromo-5-(ethylsulfanylmethyl)pyridine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation Reactions: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction Reactions: The compound can also undergo reduction reactions, particularly at the bromine site, to form the corresponding dehalogenated product.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.

    Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid, and other oxidizing agents are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed:

    Substitution: Products depend on the nucleophile used, such as amines or alkoxides.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dehalogenated pyridine derivatives.

Scientific Research Applications

Chemistry: 3-bromo-5-(ethylsulfanylmethyl)pyridine is used as an intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the development of heterocyclic compounds and as a building block in various organic reactions.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities. It serves as a precursor for the synthesis of pharmaceutical agents that may exhibit antimicrobial, anti-inflammatory, or anticancer properties.

Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals. Its unique structure allows for the development of materials with specific properties.

Mechanism of Action

The mechanism of action of 3-bromo-5-(ethylsulfanylmethyl)pyridine depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The presence of the bromine atom and the ethylsulfanyl group can influence its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

  • 3-Bromo-5-(methylsulfonyl)pyridine
  • 3-Bromo-5-(methylthio)pyridine
  • 3-Bromo-5-(ethylthio)pyridine

Comparison: 3-bromo-5-(ethylsulfanylmethyl)pyridine is unique due to the presence of the ethylsulfanyl group, which can impart different chemical and biological properties compared to similar compounds. For instance, the ethylsulfanyl group may enhance lipophilicity and membrane permeability, making it more suitable for certain applications .

Properties

Molecular Formula

C8H10BrNS

Molecular Weight

232.14 g/mol

IUPAC Name

3-bromo-5-(ethylsulfanylmethyl)pyridine

InChI

InChI=1S/C8H10BrNS/c1-2-11-6-7-3-8(9)5-10-4-7/h3-5H,2,6H2,1H3

InChI Key

KPOGJFKSJMPQIA-UHFFFAOYSA-N

Canonical SMILES

CCSCC1=CC(=CN=C1)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a cooled (0° C.) solution of sodium hydride (60% dispersion in mineral oil, 0.094 g, 2.35 mmol) in N,N-dimethylformamide (9.4 mL) was added ethanethiol (0.140 mL, 1.88 mmol). The reaction was warmed to room temperature and stirred for 30 minutes. It was then cooled to 0° C., and a solution of the title compound from Example 62 Step A (0.250 g, 0.939 mmol) in N,N-dimethylformamide (1 mL) added. The resulting solution stirred at room temperature until the reaction was complete. The reaction was then quenched with water and extracted with ethyl acetate. The combined organic extracts were washed with water and saturated aqueous sodium chloride solution, dried, filtered and concentrated under reduced pressure. Purification by flash chromatography on silica gel (0-60% ethyl acetate in hexanes) provided the title compound: LCMS m/z 233.91 [M+2+H]+; 1H NMR (500 MHz, CDCl3) δ 8.50 (s, 1H), 8.39 (s, 1H), 7.79 (s, 1H), 3.62 (s, 2H), 2.39 (q, J=7.4, 2H), 1.19 (t, J=7.4, 3H).
Quantity
0.094 g
Type
reactant
Reaction Step One
Quantity
9.4 mL
Type
solvent
Reaction Step One
Quantity
0.14 mL
Type
reactant
Reaction Step Two
Quantity
0.25 g
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
solvent
Reaction Step Three

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